(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one
Description
(4S)-4-Benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric organic synthesis. Its structure features a benzyl group at the 4-position (S-configuration) and a branched 2-methylpropanoyl (isobutyryl) substituent at the 3-position. This compound is critical in stereoselective reactions, such as the Evans aldol reaction, where it directs the formation of specific stereocenters in natural product synthesis .
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(2)13(16)15-12(9-18-14(15)17)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIYUSOHHCEUTC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465852 | |
| Record name | (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652157-27-2 | |
| Record name | (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. One common method is the reaction of (S)-phenylalaninol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the oxazolidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one exhibits significant biological activities, particularly as an antimicrobial agent . Its mechanism of action involves binding to bacterial ribosomes and inhibiting protein synthesis, a common pathway among antibiotics. This property positions it as a potential candidate for drug development against resistant bacterial strains.
Applications in Drug Development
The compound's structural features allow it to interact effectively with various biological targets. Its potential applications include:
- Antibiotic Development : Due to its ability to inhibit protein synthesis in bacteria, it is being explored for developing new antibiotics that can combat antibiotic-resistant strains.
- Chiral Auxiliary : The compound can serve as a chiral auxiliary in asymmetric synthesis, aiding in the production of other chiral compounds with pharmaceutical relevance.
Comparative Analysis with Related Compounds
To highlight the diversity within the oxazolidinone class and understand how slight modifications can lead to different biological activities, we can compare this compound with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-4-benzyl-2-oxazolidinone | Contains a benzyl group and oxazolidinone ring | Primarily used as a chiral auxiliary |
| (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone | Similar oxazolidinone structure | Different stereochemistry affects biological activity |
| (S)-4-(4-Aminobenzyl)oxazolidin-2-one | Contains an amino group | Increased solubility and potential for more interactions |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | Contains additional methyl and phenyl groups | Differentiates in pharmacological properties due to structural variations |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive bacteria, demonstrating significant inhibition of growth in resistant strains, indicating its potential as a novel antibiotic.
- Chiral Synthesis : Another study utilized this compound as a chiral auxiliary in synthesizing complex molecules with high enantiomeric purity, showcasing its versatility in organic chemistry applications.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its use as a chiral auxiliary, the compound forms diastereomeric complexes with substrates, facilitating selective reactions. The oxazolidinone ring provides a rigid framework that enhances stereocontrol in these processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features, molecular weights, and applications of the target compound with its analogs:
*Calculated based on molecular formula C14H17NO3.
Key Observations :
- Acyl Group Impact: The branched isobutyryl group in the target compound enhances steric hindrance, improving stereoselectivity in aldol reactions compared to linear acyl groups (e.g., hexanoyl) . The α,β-unsaturated acyl group in locostatin confers biological activity by interacting with cellular targets like Raf kinase, unlike the inert isobutyryl group . The 4-trifluoromethylphenyl group introduces electron-withdrawing effects, increasing electrophilicity for reactions requiring activated carbonyls .
Crystallographic and Computational Tools
Structural studies of these compounds rely on tools like SHELXL () and ORTEP-3 () for crystallographic refinement. For example, the crystal structure of (4S)-4-benzyl-3-crotonyl-oxazolidin-2-one (locostatin) confirms the E-configuration of the α,β-unsaturated acyl group, critical for its biological activity .
Biological Activity
(4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone family, known for its diverse applications in medicinal chemistry, particularly as a chiral auxiliary in asymmetric synthesis and as a precursor for biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNO with a molecular weight of 247.29 g/mol. The structure features a five-membered ring containing nitrogen and oxygen atoms, with a benzyl group and a 2-methylpropanoyl group attached.
The biological activity of this compound primarily arises from its ability to form diastereomeric complexes with various substrates. This interaction facilitates selective reactions in asymmetric synthesis, enhancing stereocontrol due to the rigid oxazolidinone framework. The compound's mechanism has been implicated in various pharmacological activities:
- Antimicrobial Activity : Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Antitumoral Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria through ribosomal inhibition. |
| Antitumoral | Potential to inhibit tumor growth via modulation of cell signaling pathways. |
| Chiral Auxiliary | Facilitates asymmetric synthesis for enantiomerically pure compounds. |
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of oxazolidinone derivatives, including this compound, against resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics . -
Antitumoral Properties
Research conducted by Bouasla et al. (2010) explored the antitumoral effects of oxazolidinone derivatives on human lymphocytes and Toxoplasma gondii. The study found that these compounds exhibited cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a selective mechanism that warrants further investigation . -
Chiral Auxiliary Applications
In asymmetric synthesis applications, this compound has been utilized to produce enantiomerically pure pharmaceuticals. Its efficiency as a chiral auxiliary was demonstrated through various synthetic routes involving amine and carboxylic acid derivatives.
Q & A
Q. What are the standard synthetic routes for (4S)-4-benzyl-3-(2-methylpropanoyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield and enantiomeric purity?
The compound is typically synthesized via enolate alkylation or acyl transfer reactions. A key method involves treating (4R)-4-benzyl-3-propionyloxazolidin-2-one with lithium bis(trimethylsilyl)amide (LHMDS) in dry tetrahydrofuran (THF) at −78°C under an argon atmosphere to generate the enolate, which is subsequently quenched with electrophiles (e.g., alkyl halides or aldehydes) . Reaction optimization includes strict temperature control (−78°C to prevent side reactions) and slow addition of reagents to maintain stereochemical fidelity. Purification via column chromatography (e.g., hexanes/EtOAc gradients) resolves diastereomers, achieving yields up to 74% .
Q. How is this compound characterized using spectroscopic techniques such as NMR and mass spectrometry?
1H NMR analysis reveals diagnostic signals for the oxazolidinone core (e.g., δ 4.10–4.50 ppm for oxazolidinone protons) and stereochemical environments (e.g., splitting patterns for benzyl and isobutanoyl groups). For example, diastereomeric mixtures show distinct coupling constants (e.g., J = 3.8 Hz for axial protons) . LC-MS (ESI) confirms molecular weight (e.g., m/z 470.3 [M+H]+) and purity, while X-ray crystallography (R factor ≤ 0.054) validates absolute configuration .
Q. What role does this compound serve as a chiral auxiliary in asymmetric synthesis?
The oxazolidinone acts as a chiral template in aldol, alkylation, and Michael addition reactions. Its rigid bicyclic structure enforces facial selectivity during enolate formation, enabling >86:14 diastereoselectivity in aldol couplings with aldehydes . Post-reaction, the auxiliary is cleaved via hydrolysis (e.g., LiOH/H2O2) without racemization. Protocols recommend pre-complexation with Lewis acids (e.g., TiCl4) to enhance electrophile coordination .
Advanced Research Questions
Q. What are the mechanistic implications of using strong bases like LHMDS in the enolization of this compound?
LHMDS deprotonates the α-carbon to form a resonance-stabilized enolate, with the (4S)-benzyl group directing base approach to the Re face. Kinetic studies show that bulky bases (e.g., LHMDS vs. NaHMDS) minimize aggregation, enhancing enolate reactivity. In situ IR spectroscopy tracks enolate formation via C=O frequency shifts (Δν ≈ 30 cm⁻¹). Competing pathways (e.g., over-alkylation) are suppressed by low-temperature (−78°C) quenching .
Q. How do structural modifications influence the reactivity and stereoselectivity of this compound in catalytic cycles?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., sulfonamides) increase enolate stability but reduce nucleophilicity.
- Benzyl vs. cyclohexyl substitution alters steric bulk, affecting facial selectivity (e.g., 4-benzyl derivatives yield higher ee than 4-cyclohexyl analogs in aldol reactions) .
- Oxazolidinone vs. thiazolidinone cores : Thiazolidinones exhibit faster enolate formation but lower stereoretention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
